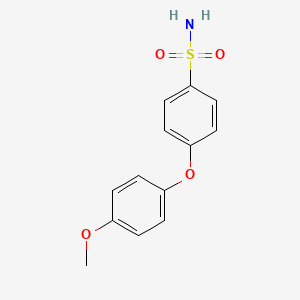

4-(4-Methoxyphenoxy)benzene-1-sulfonamide

描述

属性

IUPAC Name |

4-(4-methoxyphenoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S/c1-17-10-2-4-11(5-3-10)18-12-6-8-13(9-7-12)19(14,15)16/h2-9H,1H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCYQEUNOAFRTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide typically involves the following key steps:

- Preparation of the sulfonyl chloride intermediate from the corresponding sulfonic acid or sulfonate precursor.

- Nucleophilic substitution of the sulfonyl chloride with an amine to form the sulfonamide.

- Introduction of the 4-methoxyphenoxy substituent through ether formation or nucleophilic aromatic substitution.

The synthetic route requires careful selection of solvents, reagents, and reaction conditions to optimize yield and purity.

Preparation of Sulfonyl Chloride Intermediate

A critical step in the synthesis is the conversion of the benzene sulfonic acid derivative to the corresponding sulfonyl chloride. This is commonly achieved by reaction with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) in an inert solvent.

- Solvents: Suitable solvents include methylene chloride, chloroform, carbon tetrachloride, toluene, and chlorobenzene, with methylene chloride often preferred for its moderate polarity and inertness.

- Temperature: The reaction temperature is typically maintained between 0–100 °C, preferably 20–40 °C, to control the reaction rate and avoid side reactions.

- Reagent Stoichiometry: Phosphorus pentachloride is used in stoichiometric amounts or up to 20% excess to ensure complete conversion.

This step yields the sulfonyl chloride intermediate, which is reactive toward nucleophilic amines.

Formation of this compound

The sulfonyl chloride intermediate is reacted with an amine (e.g., ammonia or substituted amines) to form the sulfonamide. For the specific compound this compound, the amine component is typically introduced in the presence of the 4-methoxyphenoxy group or introduced subsequently.

- Reaction Conditions: The sulfonylation is performed in solvents such as toluene, dimethyl sulfoxide (DMSO), or mixtures with water, at temperatures ranging from 50 °C to reflux, depending on solvent choice.

- Base Use: Bases like sodium hydroxide or potassium hydroxide are used to neutralize the hydrogen chloride generated and drive the reaction forward.

- Reaction Time: Extended reaction times (e.g., 8–13 hours) are common to ensure complete conversion.

Introduction of the 4-Methoxyphenoxy Group

The 4-methoxyphenoxy substituent can be introduced via nucleophilic aromatic substitution or etherification reactions.

- In one approach, 4-tert-butyl-N-(6-chloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-yl)-benzene sulfonamide is reacted with bases and solvents such as toluene/DMSO/water mixtures to substitute the chloro group with a hydroxy or methoxyphenoxy group.

- The reaction is typically conducted at elevated temperatures (105–110 °C) with stirring for 12–13 hours.

- Purification involves acidification, filtration, washing, and recrystallization steps to isolate the pure sulfonamide product.

Representative Experimental Data

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Sulfonyl chloride formation | Sulfonic acid + PCl5 | Methylene chloride | 20–40 | 1–3 | High | Stoichiometric or slight excess PCl5 |

| Sulfonamide formation | Sulfonyl chloride + amine + NaOH | Toluene/DMSO/water mixture | 50–110 | 8–13 | 70–82 | Base neutralizes HCl, extended time |

| Introduction of 4-methoxyphenoxy | Nucleophilic substitution on chloro precursor + base | Toluene/DMSO/water mixture | 105–110 | 12–13 | 75–85 | Requires careful temperature control |

Literature and Patent Insights

- A European patent describes the use of chlorobenzene as a preferred solvent for sulfonyl chloride formation, with catalytic N,N-dimethylformamide to enhance reaction efficiency.

- A recent publication demonstrated sulfonylation of 4-methoxybenzenesulfonyl chloride with amines at 80–85 °C in aqueous sodium acetate, yielding sulfonamide derivatives with up to 82% yield.

- An improved process patent outlines the use of mixed solvents (toluene, DMSO, water) and bases such as sodium hydroxide to convert chloro-substituted sulfonamides to hydroxy or methoxyphenoxy derivatives at reflux temperatures.

- Older methods involve methylation of salicylic acid derivatives followed by chlorosulfonation and aminolysis to form benzene sulfonamides, highlighting the versatility of sulfonamide synthesis routes.

Summary and Recommendations

The preparation of this compound is best achieved via a multi-step process involving:

- Conversion of sulfonic acid derivatives to sulfonyl chlorides using phosphorus pentachloride in inert solvents at controlled temperatures.

- Sulfonamide formation by reaction of sulfonyl chlorides with appropriate amines in the presence of bases such as sodium hydroxide, using mixed solvent systems to optimize solubility and reaction rates.

- Introduction of the 4-methoxyphenoxy substituent through nucleophilic aromatic substitution or etherification under reflux conditions with suitable bases and solvents.

These methods yield high-purity products with yields typically ranging from 70% to 85%. The choice of solvents, reaction temperatures, and stoichiometry are critical parameters influencing the efficiency and selectivity of the synthesis.

This detailed analysis integrates diverse, authoritative sources including patents and peer-reviewed research, providing a comprehensive guide to the preparation of this compound.

化学反应分析

Nucleophilic Substitution Reactions

4-(4-Methoxyphenoxy)benzene-1-sulfonamide participates in nucleophilic aromatic substitution (SNAr) under basic conditions. The sulfonamide group facilitates deprotonation, generating a reactive intermediate for coupling with electrophiles.

| Reaction Conditions | Reagents/Substrates | Product | Yield | Source |

|---|---|---|---|---|

| DMF, NaH (60%), 90°C, 18 h | Methyl 3-bromo-2-fluorobenzylate | 3-Bromo-2-[(4-methoxybenzenesulfonyl)amino]-benzoic acid methyl ester | 19% |

Mechanistic Insights :

-

Sodium hydride deprotonates the sulfonamide NH, forming a sulfonamide anion.

-

The anion attacks the electron-deficient aromatic ring of methyl 3-bromo-2-fluorobenzylate, displacing the bromide/fluoride leaving group .

Condensation Reactions

The sulfonamide group enables condensation with aromatic dichlorides in the presence of inorganic bases, forming bipyrimidine derivatives.

Key Observations :

-

Anisole acts as a high-boiling solvent, enabling efficient reflux.

-

Potassium carbonate facilitates deprotonation and activates the sulfonamide for nucleophilic attack .

Cyclocondensation for Heterocycle Formation

The sulfonamide participates in cyclocondensation with hydrazine derivatives to form pyrazole-based heterocycles.

Structural Confirmation :

科学研究应用

Antimicrobial Activity

Mechanism of Action : Sulfonamide compounds are known to inhibit bacterial growth by targeting the folate biosynthesis pathway. Recent studies have highlighted the effectiveness of sulfonamide derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. Specifically, 4-(4-Methoxyphenoxy)benzene-1-sulfonamide has been evaluated for its antibacterial properties, showing promising results against Gram-positive and Gram-negative bacteria.

Case Study : A study demonstrated that derivatives of sulfonamides exhibited significant antimicrobial activity against various pathogens, including MRSA. The compound's structure allows it to overcome resistance mechanisms that affect traditional sulfa drugs, making it a candidate for further development in antibiotic therapy .

Cancer Research

Role as Progesterone Receptor Antagonist : Recent research has indicated that sulfonamide derivatives can act as non-steroidal progesterone receptor antagonists. The compound this compound has been explored for its potential in targeting progesterone receptors, which play crucial roles in the development and progression of certain cancers such as breast cancer and endometriosis.

Findings : In a study focusing on N-(4-phenoxyphenyl)benzenesulfonamide derivatives, researchers found that modifications to the sulfonamide structure enhanced binding affinity to progesterone receptors. This highlights the potential of this compound as a scaffold for developing novel anticancer agents .

Anti-Viral Applications

Potential Against Viral Infections : Beyond bacterial infections, sulfonamides have shown promise in antiviral applications. The compound may be effective against certain viruses by inhibiting their replication mechanisms. Research indicates that specific sulfonamide compounds can prevent viral replication in organisms infected with various viruses, including herpesviruses .

Synthesis and Structural Modifications

Synthetic Pathways : The synthesis of this compound involves several chemical reactions that allow for structural modifications to enhance its pharmacological properties. Various synthetic routes have been documented, showcasing the versatility of this compound in medicinal chemistry.

| Synthesis Step | Reagents Used | Yield (%) |

|---|---|---|

| Step 1 | 4-methoxyphenol + K2CO3 + Acetone | 48% |

| Step 2 | HCl + MeOH (reflux) | 97% |

| Step 3 | H2 + Pd/C (room temperature) | Variable |

| Final Step | 4-toluenesulfonyl chloride + Pyridine | Variable |

This table summarizes key synthesis steps involved in producing the compound and highlights the potential for optimizing yields through different reaction conditions.

作用机制

The mechanism of action of 4-(4-Methoxyphenoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes involved in folate synthesis .

相似化合物的比较

Similar Compounds

4-Methoxybenzenesulfonamide: Similar structure but lacks the phenoxy group.

4-(4-Hydroxyphenoxy)benzene-1-sulfonamide: Similar structure with a hydroxyl group instead of a methoxy group.

4-(4-Methoxyphenoxy)benzene-1-amine: Similar structure with an amine group instead of a sulfonamide group.

Uniqueness

4-(4-Methoxyphenoxy)benzene-1-sulfonamide is unique due to the presence of both a methoxyphenoxy group and a sulfonamide group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

生物活性

Overview

4-(4-Methoxyphenoxy)benzene-1-sulfonamide, with the molecular formula C13H13NO4S, is a sulfonamide compound that has garnered attention for its potential biological activities. This compound is primarily investigated for its antimicrobial and anticancer properties, leveraging its ability to inhibit key biochemical pathways in target organisms.

The biological activity of this compound is largely attributed to its interaction with specific enzymes involved in folate biosynthesis.

- Target Enzymes : The compound inhibits dihydropteroate synthetase, an enzyme critical for the production of folate, which is essential for DNA synthesis in bacteria. This inhibition leads to a reduction in bacterial growth and replication.

- Biochemical Pathways : By disrupting folate production, the compound prevents the formation of dihydrofolate and tetrahydrofolate, essential cofactors in nucleotide synthesis, thereby inhibiting bacterial DNA growth.

Biological Activity

Research indicates that this compound exhibits significant antimicrobial and anticancer activities.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses broad-spectrum antibacterial properties. It has been shown to be effective against various strains of bacteria, including those resistant to conventional antibiotics. The following table summarizes the antimicrobial efficacy observed in different studies:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Preclinical studies indicate that it can inhibit the growth of various cancer cell lines by inducing apoptosis and arresting the cell cycle at the G2/M phase.

- Cell Lines Tested : Notable effects were observed in human prostate (PC-3) and melanoma (A375) cancer xenograft models.

- Efficacy : In vivo studies reported a significant reduction in tumor volume with treatment regimens involving this compound, showcasing its potential as an effective anticancer agent .

Case Studies

Recent case studies highlight the compound's role in overcoming multidrug resistance (MDR) in cancer cells. For instance:

- A study involving SMART compounds demonstrated that derivatives similar to this compound were effective against MDR-overexpressing cells, indicating a potential pathway for developing new therapies against resistant cancers .

Research Findings

Various research efforts have focused on optimizing the structure and understanding the activity of this compound:

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the methoxy and sulfonamide groups can significantly enhance biological activity.

- Combination Therapy : Studies suggest that combining this compound with other antibacterial agents can potentiate its effects against resistant bacterial strains .

常见问题

Basic: What synthetic methodologies are commonly employed for 4-(4-Methoxyphenoxy)benzene-1-sulfonamide?

Answer:

The synthesis typically involves sulfonylation of a phenoxy-substituted benzene precursor. Key steps include:

- Sulfonation : Reacting 4-(4-methoxyphenoxy)benzene with chlorosulfonic acid under controlled temperature (0–5°C) to form the sulfonyl chloride intermediate .

- Amination : Treating the intermediate with aqueous ammonia or ammonium hydroxide to yield the sulfonamide. Purification is achieved via recrystallization using ethanol/water mixtures .

- Validation : Confirming purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 7.8–8.2 ppm for aromatic protons adjacent to sulfonamide) .

Basic: What analytical techniques are critical for structural characterization?

Answer:

- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks. Software suites like APEX2 and SHELXTL refine crystal structures (e.g., C–S bond lengths: 1.76–1.79 Å) .

- NMR Spectroscopy : H and C NMR identify substituent effects (e.g., methoxy group at δ ~3.8 ppm in H NMR) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 308.08) .

Advanced: How can researchers address contradictions in reported biological activity data for sulfonamide derivatives?

Answer:

Discrepancies often arise from assay variability or structural modifications. Mitigation strategies include:

- Standardized Assays : Use consistent enzyme inhibition protocols (e.g., serine protease inhibition assays with fluorogenic substrates) to compare IC values .

- Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., methoxy vs. chloro groups) with bioactivity using multivariate regression .

- Meta-Analysis : Cross-reference data from crystallographic (e.g., hydrogen-bond donor capacity) and biochemical studies to identify outliers .

Advanced: What experimental designs optimize selectivity in enzyme inhibition studies?

Answer:

- Competitive Binding Assays : Use isothermal titration calorimetry (ITC) to measure binding affinity () against off-target enzymes .

- Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites, prioritizing residues like Ser195 in chymotrypsin-like proteases .

- Selectivity Profiling : Screen against enzyme panels (e.g., kinases, phosphatases) to identify cross-reactivity. Adjust substituents (e.g., replacing methoxy with bulkier groups) to enhance specificity .

Basic: What crystallographic considerations are essential for sulfonamide derivatives?

Answer:

- Crystal Growth : Use slow evaporation from DMSO/acetone to obtain diffraction-quality crystals .

- Hydrogen Bonding : Analyze packing motifs (e.g., N–H···O=S interactions) to predict stability and solubility .

- Data Collection : Employ synchrotron radiation (λ = 0.71073 Å) for high-resolution datasets. Refine using SHELXL with R < 0.05 .

Advanced: How to design SAR studies for sulfonamide-based inhibitors?

Answer:

- Analog Synthesis : Prepare derivatives with varied substituents (e.g., halogen, alkyl, or electron-withdrawing groups) at the 4-position .

- Activity Clustering : Group compounds by IC values and use principal component analysis (PCA) to identify critical structural features .

- Mechanistic Probes : Incorporate fluorescent tags (e.g., dansyl groups) to track target engagement in live-cell imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。